

An In-depth Technical Guide to the Synthesis of (N)-Methyl Omeprazole-d3

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

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This technical guide provides a detailed methodology for the synthesis of **(N)-Methyl omeprazole-d3**, a deuterated analog of an omeprazole impurity. The synthesis is a multi-step process involving the initial formation of the omeprazole core structure, followed by the introduction of a deuterated methyl group. The protocols described herein are based on established methods for the synthesis of omeprazole and the N-methylation of related compounds.

Overall Synthetic Pathway

The synthesis of **(N)-Methyl omeprazole-d3** is accomplished in three main stages:

- **Synthesis of the Thioether Intermediate:** A nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form 5-methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.^[1]
- **Oxidation to Omeprazole:** The thioether intermediate is then selectively oxidized to the sulfoxide, yielding omeprazole.^[1]
- **N-Deuteromethylation:** Finally, a deuterated methyl group (CD₃) is introduced at the N-1 position of the benzimidazole ring of omeprazole using a deuterated methylating agent.

Stage 1: Synthesis of 5-Methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

This initial step involves the coupling of a substituted benzimidazole with a pyridine moiety to form the core sulfide structure of omeprazole.[\[1\]](#)

Quantitative Data for Stage 1

Reagent	Molecular Weight (g/mol)	Mass (g)	Moles (mol)	Molar Equivalent
2-Mercapto-5-methoxybenzimidazole	180.23	17.8	0.10	1.11
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl	244.14	20	0.09	1.00
Sodium Hydroxide (NaOH)	40.00	5	0.13	1.44
Ethanol	46.07	50 mL	-	-
Water	18.02	100 mL	-	-

Experimental Protocol for Stage 1

- In a suitable reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C.[\[1\]](#)
- To this solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux the mixture until all solids have dissolved.[\[1\]](#)
- Cool the reaction mixture to below 10°C.[\[1\]](#)

- In a separate vessel, dissolve 20 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.[1]
- Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]
- Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]
- After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1]
- Stir the resulting mixture for 12 hours.[1]
- Collect the precipitated white solid by suction filtration.
- Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole. A yield of 96% has been reported for a similar synthesis.[1]

Stage 2: Oxidation of the Sulfide Intermediate to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to form the sulfoxide, omeprazole.[2]

Quantitative Data for Stage 2

Reagent	Molecular Weight (g/mol)	Moles (mol)	Molar Equivalent
5-Methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole	329.43	1	1.0
meta-Chloroperoxybenzoic acid (m-CPBA)	172.57	1-1.1	1.0-1.1
Dichloromethane	84.93	-	-

Experimental Protocol for Stage 2

- Dissolve the sulfide intermediate (1 mole) in a suitable solvent, such as dichloromethane.[\[2\]](#)
- Cool the solution to 0-5°C in an ice bath.[\[2\]](#)
- Slowly add a solution of m-CPBA (1-1.1 moles) in dichloromethane dropwise to the cooled solution.[\[2\]](#)
- Maintain the temperature and stir the reaction mixture for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- Once the reaction is complete, quench any excess oxidizing agent by adding a sodium thiosulfate solution.[\[2\]](#)
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[\[2\]](#)
- The crude omeprazole can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product.[\[2\]](#)

Stage 3: Synthesis of (N)-Methyl omeprazole-d3

This final stage involves the N-methylation of the benzimidazole ring of omeprazole using a deuterated methylating agent. This protocol is adapted from the synthesis of N-Methyl Esomeprazole.[\[3\]](#)

Quantitative Data for Stage 3

Reagent	Molecular Weight (g/mol)	Mass (g)	Moles (mmol)	Molar Equivalent
Omeprazole	345.42	8.5	24.6	1.00
Potassium Hydroxide (KOH)	56.11	1.59	28.3	1.15
Methyl Iodide-d3 (CD3I)	144.96	4.10	28.3	1.15
N,N-Dimethylformamide	73.09	25 mL	-	-

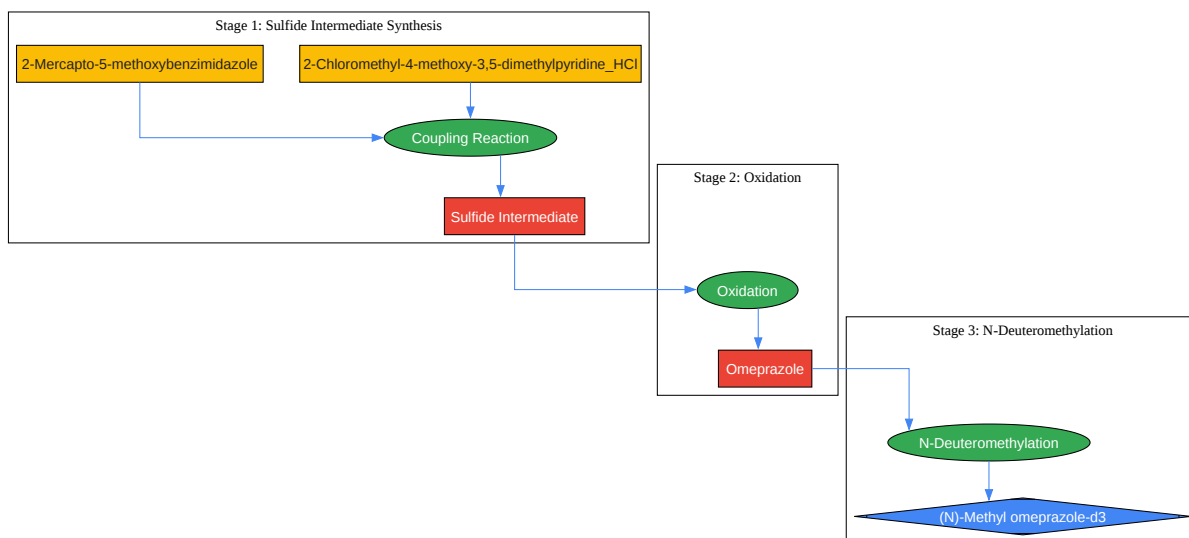
Experimental Protocol for Stage 3

- In a three-necked flask, dissolve 8.5 g (24.6 mmol) of omeprazole in 25 ml of N,N-dimethylformamide under a nitrogen atmosphere with stirring.[3]
- Cool the solution to 5°C using an ice bath.[3]
- Slowly add 1.59 g (28.3 mmol) of potassium hydroxide in portions, and continue stirring for 10 minutes.[3]
- Slowly add 4.10 g (28.3 mmol) of methyl iodide-d3 dropwise to the reaction mixture.
- After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.[3]
- Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 1 hour.[3]
- Pour the reaction mixture into 250 g of an ice-water mixture.[3]
- Extract the aqueous mixture three times with 150 ml of ethyl acetate each time.[3]
- Combine the organic phases and wash once with 150 ml of water.[3]

- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude **(N)-Methyl omeprazole-d3** as a pale yellow oil.[3]
- The crude product can be further purified by column chromatography.

Visualizations

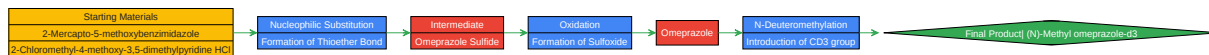
Overall Synthesis Workflow



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Caption: Overall workflow for the synthesis of **(N)-Methyl omeprazole-d3**.

Logical Relationships in Synthesis



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Caption: Logical flow of the **(N)-Methyl omeprazole-d3** synthesis.

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